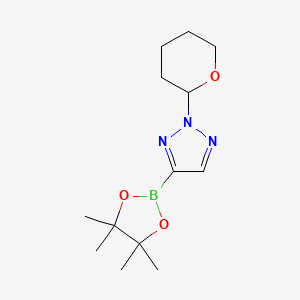
5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both bromine and chlorine atoms makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole typically involves the halogenation of a pyrazole precursor. One common method is the bromomethylation of 4-chloro-1-methyl-1H-pyrazole using bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, the use of safer and more environmentally friendly bromomethylating agents can be explored to minimize hazardous byproducts .
Chemical Reactions Analysis
Types of Reactions
5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 4-chloro-1-methyl-1H-pyrazole.
Scientific Research Applications
5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole involves its interaction with molecular targets through its bromomethyl and chloro substituents. These groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-(chloromethyl)-4-chloro-1-methyl-1H-pyrazole
- 5-(bromomethyl)-4-methyl-1H-pyrazole
- 5-(bromomethyl)-4-chloro-1H-pyrazole
Uniqueness
5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole is unique due to the presence of both bromine and chlorine atoms on the pyrazole ring. This dual halogenation enhances its reactivity and allows for a broader range of chemical modifications compared to similar compounds with only one halogen substituent. Additionally, the methyl group at the 1-position provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Properties
CAS No. |
84547-58-0 |
|---|---|
Molecular Formula |
C5H6BrClN2 |
Molecular Weight |
209.47 g/mol |
IUPAC Name |
5-(bromomethyl)-4-chloro-1-methylpyrazole |
InChI |
InChI=1S/C5H6BrClN2/c1-9-5(2-6)4(7)3-8-9/h3H,2H2,1H3 |
InChI Key |
AZGHZEWFGLECRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)CBr |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



